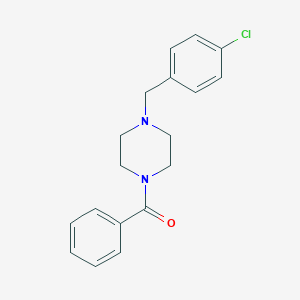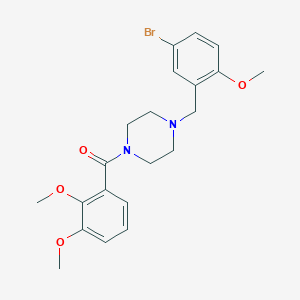
1-Benzoyl-4-(4-chlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(4-chlorobenzyl)piperazine, also known as 4-Chlorobenzylpiperazine (4-CBP), is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used as a research chemical in the field of medicinal chemistry and drug discovery. The compound has been studied extensively for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The exact mechanism of action of 1-Benzoyl-4-(4-chlorobenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzoyl-4-(4-chlorobenzyl)piperazine are complex and varied. The compound has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been shown to affect various physiological processes such as pain perception, anxiety, and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments is its well-established pharmacological profile. The compound has been extensively studied and its effects are well documented. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various neurotransmitter systems.
However, there are also some limitations to using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to be toxic at high doses and caution should be exercised when handling it. Additionally, the compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.
Orientations Futures
There are many potential future directions for research on 1-Benzoyl-4-(4-chlorobenzyl)piperazine. One area of interest is the development of new therapeutic agents based on the compound's unique chemical structure and mechanism of action. Another area of interest is the study of the compound's effects on various neurotransmitter systems and physiological processes. Finally, there is also potential for the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 1-Benzoyl-4-(4-chlorobenzyl)piperazine involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method is relatively straightforward and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
1-Benzoyl-4-(4-chlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia and bipolar disorder.
Propriétés
Nom du produit |
1-Benzoyl-4-(4-chlorobenzyl)piperazine |
|---|---|
Formule moléculaire |
C18H19ClN2O |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Clé InChI |
HTZJJPRGYAVVHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)
![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)